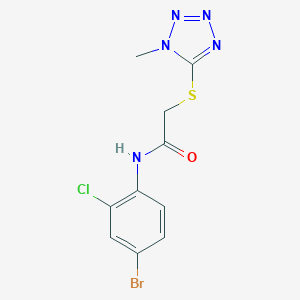![molecular formula C34H33N5O3S B282850 N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B282850.png)
N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a triazole-based compound that exhibits various biological activities, including antitumor, antimicrobial, and antifungal properties.
Wirkmechanismus
The exact mechanism of action of N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also shows antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide exhibits several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant effects. It also shows antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide in lab experiments is its potent antitumor and antimicrobial activity. It also exhibits anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases. However, one of the limitations is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Additionally, further studies can be conducted to optimize its synthesis method and improve its availability for research purposes.
In conclusion, N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide is a triazole-based compound that exhibits various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Its complex synthesis method may limit its availability for research purposes, but its potential as a therapeutic agent for various diseases makes it a promising compound for future research.
Synthesemethoden
The synthesis of N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide involves several steps. The compound is synthesized via a reaction between 4-(4-bromophenyl)-2-methylbenzoic acid and 4-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide has been extensively studied for its various biological activities. It exhibits potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It also shows antimicrobial activity against several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects.
Eigenschaften
Molekularformel |
C34H33N5O3S |
|---|---|
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
N-[4-[4-benzyl-5-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C34H33N5O3S/c1-4-42-29-20-18-28(19-21-29)35-32(40)24(3)43-34-38-37-31(39(34)22-25-11-6-5-7-12-25)26-14-16-27(17-15-26)36-33(41)30-13-9-8-10-23(30)2/h5-21,24H,4,22H2,1-3H3,(H,35,40)(H,36,41) |
InChI-Schlüssel |
HSLUIMOVCXIUQR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282767.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282770.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282772.png)
![N-(2-ethoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B282773.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B282777.png)

![N-(4-bromophenyl)-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzamide](/img/structure/B282781.png)
![2-chloro-N-(5-{[4-(phenylcarbamoyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282782.png)
![2-chloro-N-[5-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282783.png)
![N-(4-acetylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282785.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B282787.png)
![N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282789.png)
![N-[2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B282791.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B282792.png)